molecular formula C18H23BrN4O2 B609891 Peficitinib hydrobromide CAS No. 1353219-05-2

Peficitinib hydrobromide

カタログ番号 B609891
CAS番号: 1353219-05-2
分子量: 407.31
InChIキー: ZUVPMAPXNYGJQC-ZVCJDZAXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peficitinib hydrobromide is used in the treatment of Psoriasis and Rheumatoid Arthritis.

科学的研究の応用

Application in Rheumatoid Arthritis Treatment

Peficitinib hydrobromide, a Janus kinase inhibitor targeting JAK1, JAK2, JAK3, and TYK2, is primarily researched for its efficacy in treating rheumatoid arthritis (RA). Clinical trials, including Phase II and III studies, have demonstrated significant improvements in RA symptoms. Peficitinib hydrobromide has been effective both as monotherapy and in combination with methotrexate or other conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), particularly in patients with moderate to severe RA and those who had an inadequate response to previous treatments (Gutierrez-Ureña et al., 2020).

Role in Inhibiting Cytokine Signaling

The mechanism of action of Peficitinib involves the inhibition of Janus kinase (JAK), which plays a crucial role in the activation of cytokine signaling pathways. This suppression of cytokine pathways is essential in reducing inflammation and joint destruction associated with rheumatoid arthritis. Peficitinib has shown a significant improvement in ACR20 and other measures of disease severity in clinical trials (Markham & Keam, 2019).

Pharmacokinetics and Safety Profile

Studies on the pharmacokinetics and safety of Peficitinib have revealed insights into its absorption, metabolism, and excretion. For instance, the impact of hepatic impairment on Peficitinib pharmacokinetic (PK) and safety profile was investigated in subjects with varying degrees of hepatic function. The findings suggested that Peficitinib dose reduction might be necessary in RA patients with moderate hepatic impairment (Miyatake et al., 2019).

Peficitinib's Effect on Monocyte Chemotactic Activity

Peficitinib has been studied for its impact on monocyte chemotactic activity, particularly in the context of its effects on fibroblast-like synoviocytes (FLS) obtained from patients with RA. The drug has been found to suppress monocyte chemotaxis and proliferation of FLS through the inhibition of inflammatory cytokines, suggesting its potential role in modulating immune cell migration and inflammation in RA (Ikari et al., 2019).

Comparative Efficacy with Other JAK Inhibitors

A systematic review and network meta-analysis compared the efficacy and safety of Peficitinib with other JAK inhibitors, such as Tofacitinib and Baricitinib, for the treatment of RA. The analysis indicated comparable efficacy of Peficitinib in reducing disease activity and joint damage progression, with no notable differences in safety outcomes observed (Tanaka et al., 2021).

特性

CAS番号

1353219-05-2

製品名

Peficitinib hydrobromide

分子式

C18H23BrN4O2

分子量

407.31

IUPAC名

1H-Pyrrolo(2,3-b)pyridine-5-carboxamide, 4-((5-hydroxytricyclo(3.3.1.13,7)dec-2-yl)amino)-, hydrobromide (1:1), stereoisomer

InChI

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9-,10-,11+,14-,18-;

InChIキー

ZUVPMAPXNYGJQC-ZVCJDZAXSA-N

SMILES

O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Peficitinib hydrobromide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peficitinib hydrobromide
Reactant of Route 2
Reactant of Route 2
Peficitinib hydrobromide
Reactant of Route 3
Peficitinib hydrobromide
Reactant of Route 4
Peficitinib hydrobromide
Reactant of Route 5
Reactant of Route 5
Peficitinib hydrobromide
Reactant of Route 6
Peficitinib hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。